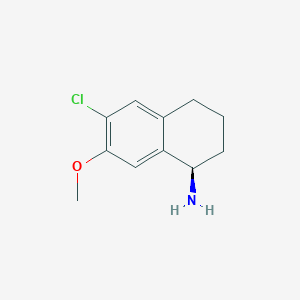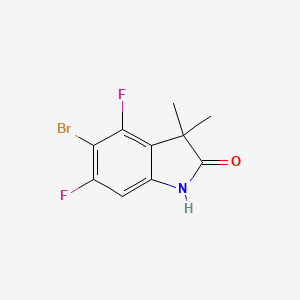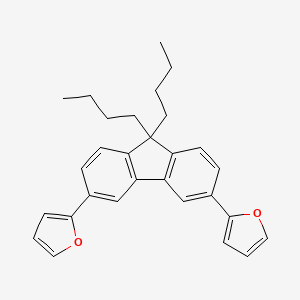
2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran is an organic compound with the molecular formula C29H30O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two furan rings attached to the fluorene core.
Preparation Methods
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran typically involves organic synthesis techniques. One common method is the reaction of 9,9-dibutylfluorene with furan derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Electronics: It is utilized in the fabrication of organic photovoltaic cells and field-effect transistors (OFETs) for its high charge-carrier mobility and stability.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it suitable for use in chemical sensors and detection devices.
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its function in devices like OLEDs and OFETs. The furan rings and fluorene core contribute to the compound’s electronic properties, enabling efficient charge transport and light emission .
Comparison with Similar Compounds
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran can be compared with other similar compounds, such as:
9,9-Dioctyl-2,7-dibromofluorene: This compound is used in the synthesis of polymer semiconductors and has applications in OLEDs and organic photovoltaics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Known for its use in the synthesis of polymer semiconductors, this compound is also utilized in OLEDs and OFETs.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): This compound is used as a host material for efficient solution-processed red and green phosphorescent devices.
Properties
CAS No. |
922705-10-0 |
|---|---|
Molecular Formula |
C29H30O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[9,9-dibutyl-6-(furan-2-yl)fluoren-3-yl]furan |
InChI |
InChI=1S/C29H30O2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
InChI Key |
KQCHDWMCCOFVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=C(C=C(C=C2)C3=CC=CO3)C4=C1C=CC(=C4)C5=CC=CO5)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


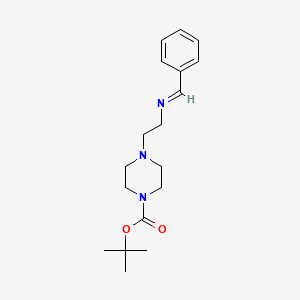
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
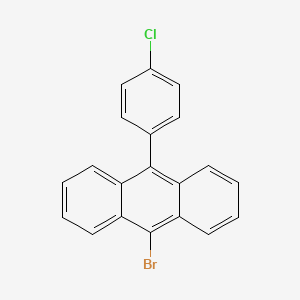
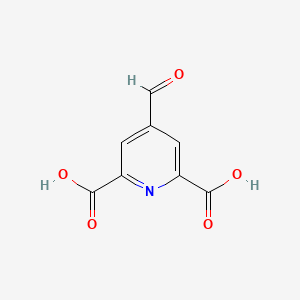
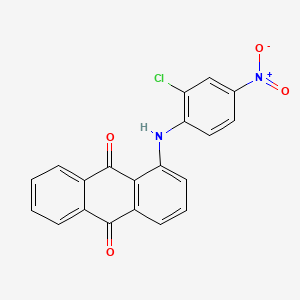
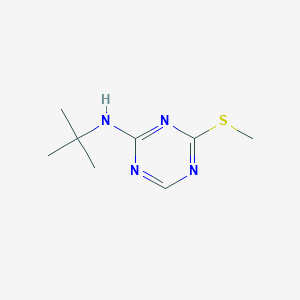
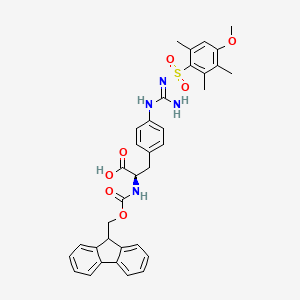
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
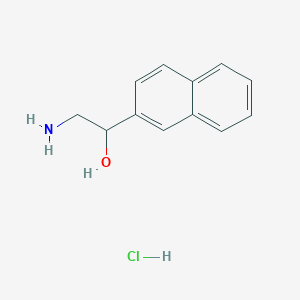
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
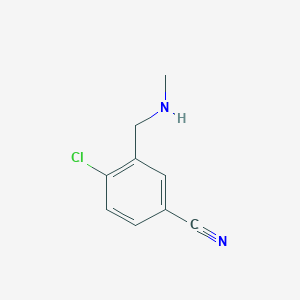
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)
